![molecular formula C6H13NO3 B13504136 Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
Methyl 3-[(2-Hydroxyethyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-Hydroxyethyl)amino]propanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and contains both an ester and an amino alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-Hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-Hydroxyethyl)amino]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-[(2-Hydroxyethyl)amino]propanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various ester or amide derivatives.
科学的研究の応用
Methyl 3-[(2-Hydroxyethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-[(2-Hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 3-[(2-Furylmethyl)amino]propanoate
- Methyl 3-[(2-Hydroxyphenyl)propanoate
Comparison
Methyl 3-[(2-Hydroxyethyl)amino]propanoate is unique due to its combination of ester and amino alcohol functional groups. This combination provides versatility in chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in various research and industrial contexts.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
methyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C6H13NO3/c1-10-6(9)2-3-7-4-5-8/h7-8H,2-5H2,1H3 |
InChIキー |
NVWRPRPMWJZSPL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


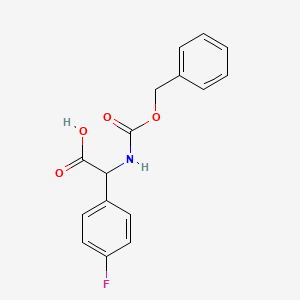
![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)

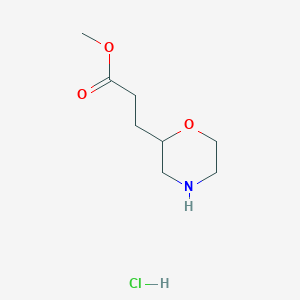


![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
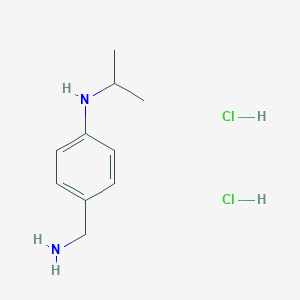

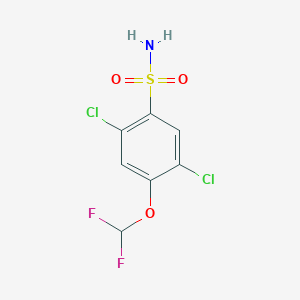
![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)
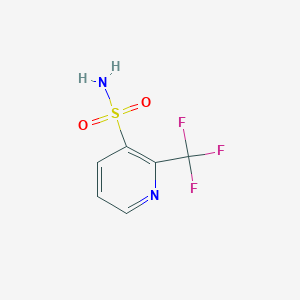

![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
